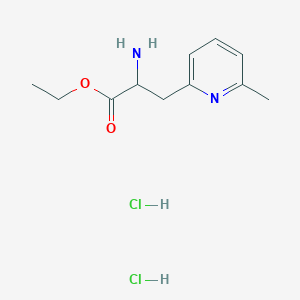

![molecular formula C21H17FN6O3 B2527918 N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852450-67-0](/img/structure/B2527918.png)

N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Comprehensive Analysis of N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

The compound this compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their biological activities and potential therapeutic applications. The compound is structurally related to known ligands for imaging the translocator protein 18 kDa (TSPO) with positron emission tomography (PET), such as DPA-714 .

Synthesis Analysis

The synthesis of analogues to DPA-714, which are structurally similar to the compound of interest, involves a multi-step process starting from commercially available precursors. For instance, a series of novel analogues with a fluoroalkynyl side chain were synthesized in six steps from methyl 4-iodobenzoate . The key steps include derivatization of an iodinated building block featuring the pyrazolopyrimidine acetamide backbone by Sonogashira couplings with various alkynyl reagents, followed by fluorination to yield the target derivatives .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The compound of interest would likely exhibit similar electronic structure characteristics as other derivatives, such as a small HOMO-LUMO energy gap indicating chemical reactivity . The presence of substituents like the acetamide group and the fluorophenyl group can influence the electronic distribution and molecular electrostatic potentials, affecting the compound's biological activity .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives can undergo various chemical reactions, including rearrangements. For example, 2-amino-N-1H-pyrazolo[3,4-d]pyrimidin-4-ylacetamide can rearrange to different products under certain conditions . The reactivity of the fluoroalkynyl side chain in related compounds also plays a crucial role in the synthesis and potential metabolism of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as lipophilicity, can be tailored by modifying the length of the side chain. For example, the lipophilicity of analogues increases with the chain length and is significantly higher than that of DPA-714 . These properties are crucial for the compound's biological activity and pharmacokinetics, including its ability to cross the blood-brain barrier and its stability against metabolic degradation .

Aplicaciones Científicas De Investigación

Radiosynthesis for PET Imaging

One application involves the radiosynthesis of derivatives like [18F]PBR111 for imaging the translocator protein (18 kDa) with PET, indicating its use in neuroinflammation and neurodegenerative disease research. The study by Dollé et al. (2008) described the synthesis process and identified this compound as part of a series showing selective ligand properties for the translocator protein, facilitating in vivo imaging applications (Dollé, F., Hinnen, F., Damont, A., et al., 2008).

Neuroinflammation Imaging

Damont et al. (2015) synthesized a series of novel pyrazolo[1,5-a]pyrimidines with subnanomolar affinity for the translocator protein 18 kDa (TSPO), demonstrating their potential as in vivo PET radiotracers for neuroinflammation imaging. This research underscores the compound's application in early detection of neuroinflammatory processes, a crucial aspect of neurological disorder management (Damont, A., Médran-Navarrete, V., Cacheux, F., et al., 2015).

Antimicrobial and Anti-inflammatory Activities

Research by Sunder and Maleraju (2013) on similar structures to the mentioned compound revealed significant anti-inflammatory activity, suggesting potential applications in developing new anti-inflammatory drugs. This study highlights the broader utility of pyrazolo[3,4-d]pyrimidin derivatives in therapeutic development (Sunder, K., Maleraju, J., 2013).

Antitumor Activity

Al-Sanea et al. (2020) explored derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide for their in vitro cytotoxic activity against cancer cell lines, identifying compounds with appreciable growth inhibition. This research indicates the compound's potential scaffolding role in anticancer agent design (Al-Sanea, M. M., Parambi, D. G., Shaker, M., et al., 2020).

Propiedades

IUPAC Name |

N-(3-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN6O3/c1-13(29)25-15-3-2-4-16(9-15)26-19(30)11-27-12-23-20-18(21(27)31)10-24-28(20)17-7-5-14(22)6-8-17/h2-10,12H,11H2,1H3,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTUQODCBOETGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(1-benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B2527835.png)

![6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2527836.png)

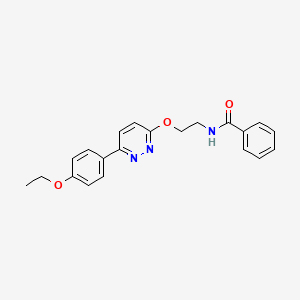

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527838.png)

![N-(2-chlorophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2527842.png)

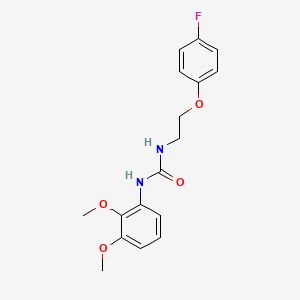

![N-(4-ethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2527845.png)

![3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2527848.png)

![1-(2-fluorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2527851.png)

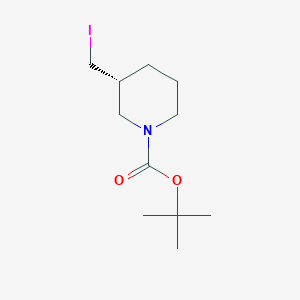

![7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2527856.png)